molecular formula C27H15N3O5 B10882754 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

Katalognummer: B10882754
Molekulargewicht: 461.4 g/mol
InChI-Schlüssel: FRWWUFXLEADIBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .

Vorbereitungsmethoden

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions (MCRs) that are highly efficient and convergent. One common method involves the reaction of acenaphthoquinone with various reagents under specific conditions. For instance, the oxidation of acenaphthene with oxidizing agents or the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride can be used to prepare acenaphthoquinone, which is then further reacted to form the desired compound .

Analyse Chemischer Reaktionen

2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) and N-isocyano-N-isopropylpropan-2-amine. These reactions often result in the formation of spiro-fused cyclic frameworks and other heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of various heterocyclic compounds with medicinal properties, including anticancer, antiviral, and antibacterial activities. Additionally, it has applications in the development of non-viral modular gene vectors for gene transfection, owing to its ability to bind DNA and facilitate cellular uptake .

Wirkmechanismus

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through the minor groove and form hydrogen bonds with proteins, thereby affecting various biological pathways. This interaction is crucial for its anticancer and gene transfection activities .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate include other acenaphthoquinone derivatives such as 9-methylacenaphtho[1,2-b]quinoxaline and acenaphtho[1,2-b]quinoxaline modified lysine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitrophenyl and oxoethyl groups in this compound contributes to its distinct properties and applications .

Eigenschaften

Molekularformel

C27H15N3O5

Molekulargewicht

461.4 g/mol

IUPAC-Name

[2-(3-nitrophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate

InChI

InChI=1S/C27H15N3O5/c31-23(16-6-1-7-18(12-16)30(33)34)14-35-27(32)17-10-11-21-22(13-17)29-26-20-9-3-5-15-4-2-8-19(24(15)20)25(26)28-21/h1-13H,14H2

InChI-Schlüssel

FRWWUFXLEADIBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC(=CC=C6)[N+](=O)[O-])N=C4C3=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.